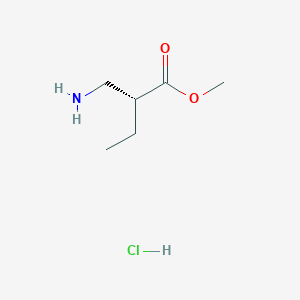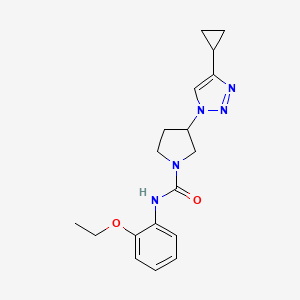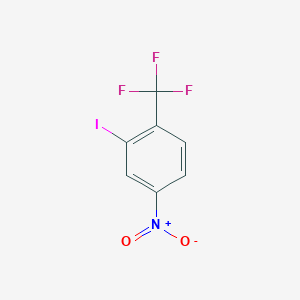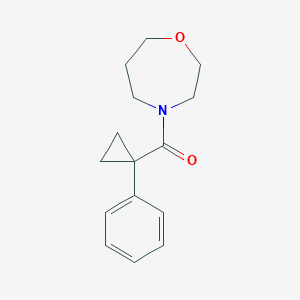
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, also known as gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
作用机制
Gabapentin hydrochloride is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This leads to a decrease in neuronal excitability and a reduction in pain signals.
Biochemical and Physiological Effects
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA in the central nervous system. It has also been shown to reduce the activity of the enzyme protein kinase C, which is involved in pain signaling. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating neuropathic pain.
实验室实验的优点和局限性
Gabapentin hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. Another advantage is that it has a low toxicity profile, which makes it safe for use in animal models. However, one limitation is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the bloodstream. Another limitation is that it can have variable effects depending on the animal model and experimental conditions used.
未来方向
There are a number of future directions for research on Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief. In addition, there is a need for further research to better understand the mechanism of action of this compound and to identify new targets for drug development. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with epilepsy and chronic pain.
合成方法
Gabapentin hydrochloride can be synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with ammonia to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, which is then reacted with methyl chloroformate to form methyl (2r)-2-(aminomethyl)butanoate. The resulting compound is then treated with hydrochloric acid to form this compound hydrochloride.
科学研究应用
Gabapentin hydrochloride has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anticonvulsant properties in animal models of epilepsy, making it a promising candidate for further research in this area.
属性
IUPAC Name |
methyl (2R)-2-(aminomethyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)



![1-[(2-Methoxy-5-methylphenyl)methyl]piperazine](/img/structure/B2782475.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2782478.png)


![1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B2782481.png)
![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2782488.png)